molecular formula C9H12N2O B3117727 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine CAS No. 226571-61-5

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

Cat. No. B3117727
Key on ui cas rn: 226571-61-5
M. Wt: 164.2 g/mol
InChI Key: ZTBQQMRMUWBAOB-UHFFFAOYSA-N
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Patent
US09328114B2

Procedure details

6-Iodo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine [S12-5]. To solution of S12-4 (2.1 g, 12.8 mmol) in 50 mL of acetic acid cooled in ice bath was added NaNO2 (1.77 g, 26.9 mmol) slowly in portions. The resulting mixture was stirred at 0° C. for 10 min and was added KI (4.24 g, 38.4 mmol) in portions. The reaction mixture was stirred at 0° C. for 30 min, allowed to warm up to rt and stirred for 2 h. The resulting mixture was quenched with 100 mL of water, extracted with ethyl acetate (3×150 mL). The organic layer was combined, treated with Na2S2O3, washed with brine, dried over MgSO4 and purified by flash chromatography to give S12-5 (1.86 g, 53%) as a yellow solid. 1H NMR (CDCl3, 500 MHz) δ 6.64 (d, J=8.3 Hz, 1H), 6.56 (s, 1H), 6.48 (d, J=8.4 Hz, 1H), 4.25 (m, 2H), 3.24 (m, 2H), 2.85 (s, 3H); 13C NMR (CDCl3, 125 MHz) δ 138.1, 126.6, 120.5, 117.6, 111.9, 83.7, 64.8, 48.7, 36.5.
Name
6-Iodo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:12]=[CH:11][C:5]2[O:6][CH2:7][CH2:8][N:9]([CH3:10])[C:4]=2[CH:3]=1.[N:13]([O-])=O.[Na+]>C(O)(=O)C>[CH3:10][N:9]1[CH2:8][CH2:7][O:6][C:5]2[CH:11]=[CH:12][C:2]([NH2:13])=[CH:3][C:4]1=2 |f:1.2|

Inputs

Step One
Name
6-Iodo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC2=C(OCCN2C)C=C1
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added KI (4.24 g, 38.4 mmol) in portions
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
ADDITION
Type
ADDITION
Details
treated with Na2S2O3
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give S12-5 (1.86 g, 53%) as a yellow solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CN1C2=C(OCC1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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